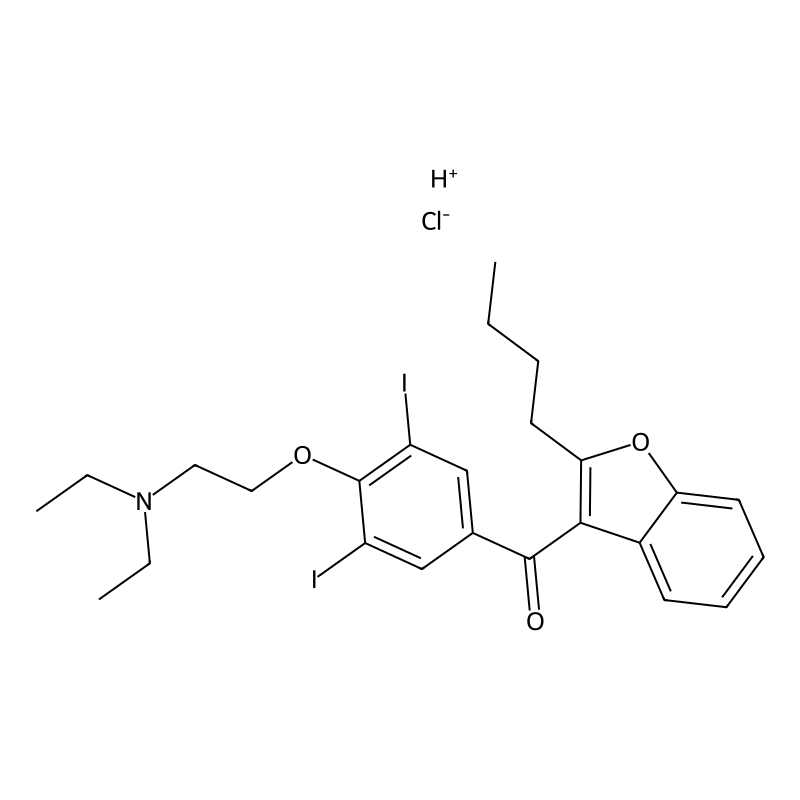

Amiodarone Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 700 mg/l @ 25 °C

Synonyms

Canonical SMILES

Amiodarone Hydrochloride (CAS 19774-82-4) is an iodine-rich benzofuran derivative and the standard pharmaceutical salt form of the Class III antiarrhythmic agent amiodarone. Characterized by its high lipophilicity and a large volume of distribution (approximately 66 L/kg), the compound acts as a multi-channel blocker, primarily inhibiting potassium channels (such as hERG/IKr) while also affecting sodium and calcium channels[1]. In industrial and laboratory procurement, the hydrochloride salt is prioritized over the free base due to its compatibility with micellar solubilization techniques—often utilizing surfactants like polysorbate 80—which are necessary to overcome the molecule's inherently poor aqueous solubility for liquid formulations [2].

Substituting Amiodarone Hydrochloride with its free base or non-iodinated analogs compromises either formulation viability or pharmacokinetic performance. The amiodarone free base exhibits an intrinsic aqueous solubility of approximately 6 ng/mL, making it practically unprocessable for intravenous or concentrated oral suspensions without extensive chemical modification[1]. Furthermore, while structural analogs like dronedarone are engineered to reduce tissue toxicity, they exhibit a drastically shorter terminal half-life (1–2 days compared to amiodarone's 30–55 days) and lack the same steady-state durability [2]. Consequently, buyers developing long-acting formulations or requiring specific hERG-binding reference standards cannot substitute the hydrochloride salt with these alternatives without fundamentally altering the product's solubility and efficacy profile.

Aqueous Solubility and Intravenous Formulation Viability

Amiodarone free base possesses an extremely low intrinsic aqueous solubility of approximately 6 ng/mL, rendering it unsuitable for direct parenteral formulation [1]. In contrast, Amiodarone Hydrochloride, when combined with surfactants such as polysorbate 80 or specific buffering agents (e.g., lactate or methanesulfonate), achieves micellar solubilization. This salt-surfactant synergy allows for the preparation of viable intravenous concentrates at 50 mg/mL [2].

| Evidence Dimension | Intrinsic aqueous solubility and formulation concentration limit |

| Target Compound Data | Amiodarone Hydrochloride (formulated up to 50,000,000 ng/mL[50 mg/mL] with surfactants) |

| Comparator Or Baseline | Amiodarone free base (~6 ng/mL intrinsic solubility) |

| Quantified Difference | >10^6-fold increase in functional solubility via hydrochloride salt formation and micellar complexation |

| Conditions | Aqueous media, pH 2.5-4.5, presence of polysorbate 80 or lactate/methanesulfonate buffers |

Procurement of the hydrochloride salt is strictly required to achieve the necessary solubility thresholds for parenteral and liquid oral formulations.

Pharmacokinetic Half-Life and Steady-State Durability

Non-iodinated analogs like dronedarone were developed to minimize tissue accumulation, but they exhibit a drastically reduced half-life of 1 to 2 days [1]. Amiodarone Hydrochloride, due to its high lipophilicity and extensive tissue distribution, maintains a prolonged terminal half-life of 30 to 55 days [2]. This ensures sustained antiarrhythmic coverage and consistent plasma concentrations even with fluctuating dosing intervals.

| Evidence Dimension | Terminal elimination half-life |

| Target Compound Data | Amiodarone Hydrochloride (30–55 days) |

| Comparator Or Baseline | Dronedarone (1–2 days) |

| Quantified Difference | 15- to 55-fold longer terminal half-life for Amiodarone |

| Conditions | In vivo systemic circulation and tissue distribution |

For applications requiring durable, long-term rhythm control without rapid peak-trough fluctuations, Amiodarone HCl remains the pharmacokinetic benchmark over newer analogs.

High-Affinity hERG Potassium Channel Inhibition

Amiodarone Hydrochloride acts as a potent, broad-spectrum Class III antiarrhythmic reference material. Quantitative patch-clamp assays demonstrate that it inhibits wild-type hERG (IKr) outward tail currents with an IC50 of approximately 45 nM [1]. When tested against the S6 aromatic mutant Y652A hERG, the IC50 increases approximately 20-fold, confirming specific pore cavity binding that is not observed with generic channel blockers [1].

| Evidence Dimension | hERG (IKr) outward tail current inhibition (IC50) |

| Target Compound Data | Amiodarone Hydrochloride against WT hERG (IC50 ~45 nM) |

| Comparator Or Baseline | Amiodarone Hydrochloride against Y652A mutant hERG (IC50 increased ~20-fold) |

| Quantified Difference | ~20-fold loss of inhibitory potency in the mutant model, isolating the precise binding mechanism |

| Conditions | Whole-cell patch-clamp recordings at 37°C in HEK293 cells |

This precise, high-affinity target binding profile makes Amiodarone HCl a critical reference standard for evaluating proarrhythmic risk and potassium channel blockade in drug discovery.

Intravenous Antiarrhythmic Formulation Development

Due to the extreme insolubility of the free base, Amiodarone Hydrochloride is the mandatory precursor for developing parenteral solutions and oral suspensions. It is specifically utilized in micellar formulations combining polysorbate 80 and targeted buffer systems (e.g., lactate) to achieve viable 50 mg/mL concentrates [1].

Pharmacokinetic Benchmarking for Highly Lipophilic Drugs

With a terminal half-life of 30 to 55 days and a volume of distribution of ~66 L/kg, Amiodarone Hydrochloride serves as a primary reference standard in pharmacokinetic modeling for evaluating tissue accumulation, steady-state durability, and lipophilic drug distribution compared to shorter-acting analogs like dronedarone [2].

Electrophysiological and hERG Toxicity Assays

Amiodarone Hydrochloride is employed as a standardized Class III multi-channel blocker in whole-cell patch-clamp assays. Its established IC50 of 45 nM for wild-type hERG outward tail currents provides a reliable quantitative baseline for screening the proarrhythmic risk and potassium channel affinity of novel drug candidates [3].

References

- [1] US Patent Application 20120142768A1. 'Formulations including amiodarone and salts thereof and methods of their manufacture and use.'

- [2] Pharmacologic Management of Atrial Fibrillation: Established and Emerging Options. Semantic Scholar.

- [3] Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking. ResearchGate.

Purity

Color/Form

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H312 (89.62%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (88.68%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Therapeutic Uses

Anti-arrhythmic class III

Amiodarone in the oral dosage form is indicated only in the treatment of recurrent hemodynamically unstable ventricular tachycardia and recurrent ventricular fibrillation unresponsive to documented adequate doses of other available antiarrythmic medications or when alternative agents cannot be tolerated. In patients from whom the oral form of amiodarone is indicated, but who are unable to take oral medication, the intravenous form may be used.

Amiodarone is used to suppress and prevent recurrence of supraventricular arrythmias refractory to conventional treatment, especially when associated with Wolff-Parkinson-White (W-P-W) syndrome, including paroxysmal atrial fibrillation, atrial fibrillation, atrial flutter, ectopic atrial tachycardia, and paroxysmal supraventricular tachycardia from both atriovantricular (AV) nodal re-entrant and AV re-entrant tachycardia in patients with W-P-W syndrome.

Amiodarone has been used in a limited number of patients for the management of chronic stable angina pectoris.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Although several investigators have suggested that the myocardial effects observed during chronic amiodarone therapy are comparable to those associated with hypothyroidism and may be related to competitive inhibition of sodium-potassium-activated adenosine triphosphatase (Na+ -K+ -ATPase) activity, other data suggest that amiodarone's effects on thyroid function contribute minimally, if at all, to the overall electrophysiologic effects of the drug.

The drug also appears to inhibit transmembrane influx of extracellular sodium ions via fast sodium channels, as indicated by a decrease in the maximal rate of depolarization of phase O of the action potential. Like class I antiarrhythmic agents, amiodarone is believed to combine with fast sodium channels in their inactive state and thereby inhibit recovery after repolarization in a time- and voltage-dependent manner which is associated with subsequent dissociation of the drug from the sodium channels. Amiodarone appears to have little affinity for activated fast sodium channels.

Amiodarone has mild negative inotropic effect that is more prominent with intravenous than with oral administration but that usually does not depress left ventrical function. Amiodarone causes coronary and peripheral vasodialation and, therefore, decrease peripheral vascular resistance but only causes hypotension in large doses.

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Following iv administration of amiodarone in healthy individuals, total plasma clearance of the drug averages approximately 1.9 ml/min/kg (range: 1.4-2.5 ml/min/kg). Although not clearly established, total apparent plasma clearance of the drug appears to decrease with time. Clinical experience suggests that clearance of amiodarone may be more rapid in pediatric patients; however, further studies are needed to fully determine the effects of age on clearance of the drug. Factors of age, gender, or renal or hepatic disease appear to have no effect on the disposition of amiodarone or its major metabolite, N-desethylamiodarone.

Amiodarone hydrochloride is slowly and variably absorbed from the GI tract following oral administration. The absolute bioavailability of commercially available amiodarone hydrochloride tablets averages approximately 50%, but varies considerably, ranging from 22-86%.

Following oral administration, peak plasma amiodarone concentrations usually occur within 3-7 hours (range: 2-12 hours). Following oral administration of a single 400 mg dose of amiodarone hydrochloride in fasting, healthy adults, peak plasma amiodarone concentration of approximately 0.15-0.7 ug/ml are attained. Within the oral dosage range of 100-600 mg daily, steady state plasma concentrations of the drug are approximately proportional to dosage, increasing by an average of 0.5 ug/ml per 100 mg increment in dosage; however, there is considerable interindividual variation in plasma concentrations attained with a given dosage. Following continuous oral administration of the drug in the absence of an initial loading dose regimen, steady state plasma amiodarone concentrations would not be attained for at least 1 month and generally not for up to 5 months or longer. Following chronic oral administration of amiodarone, plasma concentrations of N-desethylamiodarone, the major metabolite of the drug, are approximately 0.5-2 times those of unchanged drug.

For more Absorption, Distribution and Excretion (Complete) data for AMIODARONE HYDROCHLORIDE (11 total), please visit the HSDB record page.

Metabolism Metabolites

Amiodarone undergoes hepatic metabolism by cytochrome P450 3A4 to desethyl-amiodarone.

Amiodarone is extensively metabolized in the liver via CYP2C8 (under 1% unchanged in urine), and can effect the metabolism of numerous other drugs. The major metabolite of amiodarone is desethylamiodarone (DEA), which also has antiarrhythmic properties. The metabolism of amiodarone is inhibited by grapefruit juice, leading to elevated serum levels of amiodarone. Route of Elimination: Amiodarone is eliminated primarily by hepatic metabolism and biliary excretion and there is negligible excretion of amiodarone or DEA in urine. Half Life: 58 days (range 15-142 days)

Associated Chemicals

Wikipedia

FDA Medication Guides

AMIODARONE HYDROCHLORIDE

TABLET;ORAL

WYETH PHARMS

10/17/2018

PACERONE

UPSHER SMITH LABS

11/01/2019

Drug Warnings

Amiodarone induced peripheral neuropathy ... is usually symmetrical and involves all four limbs; the neurologic deficit is usually more marked in the lower limbs than in the upper limbs. Signs and symptoms may include distal sensory loss, sensory ataxia, loss of vibratory sensation, paresthesia, and/or decreased tendon reflexes. Proximal muscle weakness may also be present. Nerve biopsies in patients with amiodarone induced peripheral neuropathy have demonstrated complete loss of a large myelinated fibers, marked reduction of small myelinated and unmyelinated axons, and evidence of lysosomal inclusion bodies within Schwann cells. Nerve conduction studies have demonstrated normal or reduced nerve conduction velocities.

Amiodarone induced hypothyroidism has been reported in about 2-4% of patients receiving oral drug therapy in most clinical studies, although this effect may occur more frequently. Limited data suggest that hypothyroidism may be more likely to occur in females and in patients with a prior history of thyroid dysfunction.

Arrhythmogenic effects associated with amiodarone have occurred in approximately 2-5% of patients and have included progression of ventricular tachycardia to ventricular fibrillation, sustained ventricular tachycardia, increased resistance to cardioversion, atrial fibrillation, nodal arrhythmia, and atypical ventricular tachycardia (torsade de pointes). Transient exacerbation of preexisting cardiac arrhythmias with subsequent control during continued therapy has also been reported. ... Acceleration of ventricular rate was reported in a patient receiving IV amiodarone for the treatment of atrial fibrillation associated with Wolff-Parkinson-White syndrome.

For more Drug Warnings (Complete) data for AMIODARONE HYDROCHLORIDE (28 total), please visit the HSDB record page.

Biological Half Life

Following single dose admin of amiodarone in a limited number of healthy individuals, amiodarone exhibits multicompartmental pharmacokinetics; the mean apparent terminal plasma elimination half-life of amiodarone and N-desethylamiodarone were 58 (range: 15-142) and 36 (range: 14-75) days, respectively.

Following chronic oral administration of amiodarone hydrochloride in patients with cardiac arrhythmias (200-600 mg daily for 2-52 months), the drug appears to be eliminated in a biphasic manner with an initial elimination half-life of about 2.5-10 days, which is followed by a terminal elimination half-life averaging 53 days (range: 26-107 days), with most patients exhibiting a terminal elimination half-life in the range of 40-55 days.

The elimination half-life of the major metabolite, N-desethylamiodarone, averages 57-61 days (range 20-118 days) following long-term oral administration of amiodarone.

Use Classification

Storage Conditions

Interactions

Plasma flecainide concentrations adjusted for daily dosage increased by an average of about 60% (range: 5-190%) when amiodarone therapy was initiated in a limited number of patients receiving flecainide.

Limited data indicate that administration of cholestyramine resin following a single oral dose amiodarone may decrease the elimination half-life and plasma concentrations of amiodarone, possibly by interfering with enterohepatic circulation of the antiarrhythmic agent.

Potentially serious adverse cardiovascular and cardiac effects have occurred in some amiodarone treated patients undergoing general anesthesia, suggesting the possibility of an interaction between the antiarrhythmic agent and various anesthetic agents.

For more Interactions (Complete) data for AMIODARONE HYDROCHLORIDE (11 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Yamato M, Wada K, Fujimoto M, Hosomi K, Hayashi T, Oita A, Takada M. Association between N-desethylamiodarone/amiodarone ratio and amiodarone-induced thyroid dysfunction. Eur J Clin Pharmacol. 2017 Mar;73(3):289-296. doi: 10.1007/s00228-017-2195-5. Epub 2017 Jan 12. PubMed PMID: 28083650.

Explore Compound Types